Palmitic acid-d31

Beschreibung

Significance of Stable Isotope Labeling in Biochemical Research

Stable isotope labeling is a powerful technique that involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into molecules to trace their journey through biological systems. diagnosticsworldnews.commetsol.com Unlike radioactive isotopes, stable isotopes are safe for use in a wide range of studies, including those involving human subjects. metsol.com The key advantage of this method lies in the ability to distinguish labeled molecules from their naturally occurring counterparts using analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. diagnosticsworldnews.comnih.gov

This ability to track molecules provides a direct window into the dynamic processes of metabolism, allowing researchers to:

Elucidate complex metabolic pathways. nih.govsilantes.com

Measure the rates of synthesis, breakdown, and turnover of biomolecules. diagnosticsworldnews.com

Quantify metabolic fluxes and understand how they are regulated. nih.gov

Identify and quantify metabolites with high precision. nih.gov

The use of stable isotope-labeled compounds has revolutionized our understanding of cellular metabolism and has become a cornerstone of systems biology and clinical research. metsol.comnih.gov

Overview of Hexadecanoic-d31 Acid as a Perdeuterated Fatty Acid Tracer

Hexadecanoic-d31 acid serves as a perdeuterated tracer for palmitic acid, one of the most common saturated fatty acids in animals and plants. nih.govcaymanchem.com By introducing Hexadecanoic-d31 acid into a biological system, researchers can follow the metabolic fate of palmitic acid with high sensitivity and specificity. researchgate.net The significant mass difference between the deuterated and non-deuterated forms allows for clear separation and quantification using mass spectrometry. ckisotopes.com

Key applications of Hexadecanoic-d31 acid as a tracer include:

Internal Standard: It is frequently used as an internal standard for the accurate quantification of endogenous palmitic acid in various biological samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.combiomol.com

Metabolic Flux Analysis: Researchers use it to trace the incorporation of palmitic acid into more complex lipids like triglycerides and phospholipids, providing insights into lipid synthesis and storage. researchgate.netckisotopes.com

Fatty Acid Oxidation Studies: The breakdown of Hexadecanoic-d31 acid can be monitored to study fatty acid oxidation rates and pathways. ckisotopes.com

The high level of deuteration in Hexadecanoic-d31 acid provides a strong and distinct signal, making it a highly effective tool for detailed metabolic investigations. researchgate.net

Historical Context and Evolution of Deuterated Fatty Acid Applications in Biological Systems

The use of stable isotopes as biological tracers dates back several decades, even preceding the widespread use of radioactive tracers. bohrium.com Early studies in the 1930s by researchers like Schoenheimer and Rittenberg utilized deuterium to investigate fatty acid metabolism. nih.gov Their work provided foundational evidence that fatty acids are dynamic molecules that are continuously synthesized and broken down in the body. nih.gov

Initially, the synthesis of deuterated fatty acids was a significant challenge. europa.eu However, advancements in chemical synthesis techniques, such as metal-catalyzed hydrogen-deuterium exchange reactions, have made a wide range of deuterated fatty acids, including perdeuterated forms like Hexadecanoic-d31 acid, more accessible. europa.euansto.gov.au

Over the years, the applications of deuterated fatty acids have expanded significantly, driven by the development of more sensitive analytical instrumentation. nih.gov Today, they are crucial for:

Understanding Disease Mechanisms: Investigating alterations in fatty acid metabolism associated with diseases like metabolic syndrome and type 2 diabetes. caymanchem.combiomol.com

Drug Development: Assessing the effects of new drugs on lipid metabolism. diagnosticsworldnews.com

Nutritional Science: Tracing the dietary intake and subsequent metabolic fate of specific fatty acids. caymanchem.com

The evolution of deuterated fatty acid applications highlights a continuous progression towards more precise and detailed investigations of biological systems, with Hexadecanoic-d31 acid being a prime example of a modern tool enabling cutting-edge research.

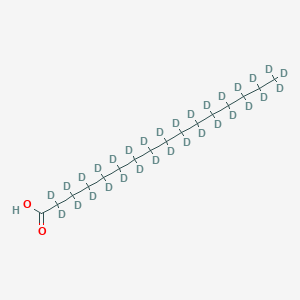

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCSVZSSVZVIGE-SAQPIRCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583617 | |

| Record name | (~2~H_31_)Hexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39756-30-4 | |

| Record name | (~2~H_31_)Hexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Palmitic d31 acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Isotopic Labeling Methodologies of Hexadecanoic D31 Acid

Direct Deuteration Synthesis Routes

The direct synthesis of hexadecanoic-d31 acid from palmitic acid is primarily achieved through catalytic hydrogen-deuterium exchange reactions.

Platinum-Catalyzed Deuteration of Saturated Fatty Acids

A prevalent method for the exhaustive deuteration of saturated fatty acids like palmitic acid involves the use of a platinum catalyst, typically platinum on carbon (Pt/C). researchgate.net This heterogeneous catalytic system facilitates the exchange of hydrogen atoms for deuterium (B1214612) atoms along the fatty acid's alkyl chain. The reaction is often carried out under hydrothermal conditions, at elevated temperatures and pressures, to achieve high levels of deuterium incorporation. europa.euresearchgate.net For instance, the process can be conducted at temperatures ranging from 120°C to over 200°C. researchgate.netresearchgate.net To ensure a high isotopic purity of 98% or greater, the reaction may need to be repeated multiple times, with fresh catalyst and deuterium source added for each cycle. europa.eu

Utilization of Deuterium Oxide in Catalytic Deuteration

Deuterium oxide (D₂O), or heavy water, serves as the primary and cost-effective source of deuterium for the catalytic deuteration of fatty acids. researchgate.neteuropa.eu In the platinum-catalyzed process, the reaction is performed in a D₂O-rich medium. jst.go.jp Under hydrothermal conditions, typically in a high-pressure reactor, the Pt/C catalyst activates the C-H bonds of the fatty acid, allowing for exchange with deuterium from the surrounding D₂O. europa.euansto.gov.au The efficiency of the deuterium exchange can be influenced by the reaction conditions, including the ratio of D₂O to the substrate and the presence of co-solvents like isopropyl alcohol, which can aid in the activation of the platinum catalyst. jst.go.jp

Derivatization Strategies for Deuterated Hexadecanoic Acid Esters

For many analytical applications, particularly gas chromatography, it is advantageous to convert the deuterated fatty acid into its more volatile ester form.

Acid-Catalyzed Esterification for Methyl Hexadecanoate-d31 Synthesis

The most common derivative is the methyl ester, Methyl hexadecanoate-d31. This compound is synthesized through a direct acid-catalyzed esterification of Hexadecanoic-d31 acid. The reaction involves heating the deuterated acid in methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. A typical laboratory procedure involves dissolving Hexadecanoic-d31 acid in a 2.5% (v/v) solution of sulfuric acid in methanol and heating the mixture in a sealed tube at approximately 100°C for about 45 minutes. nih.gov This process effectively converts the carboxylic acid group to a methyl ester while preserving the deuterium labeling on the alkyl chain.

| Parameter | Description | Reference |

|---|---|---|

| Starting Material | Hexadecanoic-d31 acid | |

| Reagents | Methanol, Sulfuric Acid (catalyst) | |

| Conditions | Heating at ~100°C for 45 minutes | |

| Product | Methyl hexadecanoate-d31 |

Considerations for Industrial Scale Production and Yield Control

The industrial production of Methyl hexadecanoate-d31 generally follows the same principles as laboratory-scale synthesis but with a greater emphasis on controlling purity and maximizing yield. Post-synthesis, purification is critical. A common purification strategy involves a solvent extraction step to remove unreacted reagents. For instance, after cooling the reaction mixture, water is added, and the product is extracted using a non-polar solvent like heptane. nih.gov For achieving high purity, column chromatography, often using silica (B1680970) gel, is employed to isolate the deuterated ester from any remaining starting material or byproducts.

Analytical Validation and Purity Assessment of Deuterated Products

Rigorous analytical validation is essential to confirm the chemical purity and, crucially, the isotopic enrichment of the final deuterated product.

A combination of analytical techniques is used to ensure the quality of Hexadecanoic-d31 acid and its derivatives. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone method for both purity assessment and the confirmation of isotopic enrichment. nih.gov For GC-MS analysis, fatty acids are often derivatized, for example into pentafluorobenzyl (PFB) esters, to enhance their volatility and detection sensitivity. nih.govnih.gov The mass spectrum reveals the mass-to-charge ratio of the molecule, which for the deuterated compound will be significantly higher than its non-deuterated counterpart, thereby confirming the incorporation of deuterium. lipidmaps.org By analyzing the isotopic cluster, the degree of deuteration can be calculated, with commercial standards typically achieving an isotopic purity of ≥98 atom % D. sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for validation. rsc.org While proton (¹H) NMR is limited for highly deuterated compounds, Deuterium (²H) NMR can be used to confirm the presence and location of deuterium atoms within the molecule. sigmaaldrich.comwikipedia.org High-Resolution Mass Spectrometry (HR-MS) coupled with liquid chromatography (LC) can also be employed to provide precise mass measurements, further confirming the isotopic enrichment and structural integrity of the labeled compound. rsc.orgrsc.org

| Technique | Purpose | Reference |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Confirms isotopic enrichment (>98%) and chemical purity. | |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms structure and positions of deuterium atoms. | rsc.org |

| High-Resolution Mass Spectrometry (HR-MS) | Provides precise mass measurements to verify isotopic enrichment. | rsc.org |

Post-Synthesis Purification Techniques: Solvent Extraction and Column Chromatography

Following the synthesis of a deuterated compound, purification is essential to remove unreacted starting materials, catalysts, and byproducts. For compounds like Hexadecanoic-d31 acid and its derivatives, a multi-step purification process involving solvent extraction and column chromatography is standard. europa.eu

Solvent Extraction: This is a primary purification step used to separate the desired lipid product from more polar or water-soluble impurities. europa.eu In a typical procedure for the related methyl ester, after the synthesis reaction, water is added to the mixture. The product is then extracted using a non-polar solvent, such as heptane. This process is often repeated multiple times to maximize the yield of the extracted compound. The underlying principle is the differential solubility of the deuterated fatty acid (or its ester) in the organic solvent versus the aqueous layer, which retains impurities like acid catalysts.

Column Chromatography: For further purification and to isolate the product with high purity, column chromatography is employed. Silica gel is a common stationary phase used for this purpose. The crude product is loaded onto the column, and a solvent or a mixture of solvents (the mobile phase) is passed through it. Separation is achieved based on the different affinities of the components in the mixture for the stationary phase and the mobile phase. The purified fractions containing the high-purity deuterated compound are collected for final processing.

Confirmation of Isotopic Enrichment and Chemical Purity via Gas Chromatography-Mass Spectrometry (GC-MS) with Deuterium-Specific Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive analytical technique for verifying the chemical purity and confirming the isotopic enrichment of Hexadecanoic-d31 acid. nih.gov This method combines the separation power of gas chromatography with the detection specificity of mass spectrometry.

The GC separates the components of a mixture, and the MS analyzes each component to provide information about its molecular weight and structure. For Hexadecanoic-d31 acid, the analysis confirms the successful incorporation of deuterium atoms, which results in a significant increase in molecular weight compared to the unlabeled palmitic acid (approximately 287.6 g/mol for the d31 version versus 256.4 g/mol for the unlabeled version). nih.gov

Deuterium-Specific Detection: In mass spectrometry, specific techniques can be used to enhance the detection of deuterated compounds. Tandem mass spectrometry (MS/MS), often used with GC systems (GC-MS/MS), provides high sensitivity and selectivity for trace-level analysis and isotopic enrichment studies. nih.govnih.govresearchgate.net In this mode, a specific ion from the deuterated compound (the precursor ion) is selected and fragmented, and a resulting characteristic fragment ion (the product ion) is monitored. This process, known as Multiple Reaction Monitoring (MRM), minimizes background noise and allows for precise quantification of the deuterated species. nih.gov For instance, in the analysis of deuterated compounds, the instrument can be set to detect specific mass-to-charge (m/z) ratios corresponding to the deuterated molecule and its fragments, thereby confirming the level of isotopic enrichment, which is often greater than 98%. fbreagents.comisotope.com

The table below summarizes typical parameters used in GC-MS analysis for fatty acids, which are applicable to the analysis of Hexadecanoic-d31 acid.

Table 1: Representative GC-MS Analytical Parameters

| Parameter | Description | Source |

|---|---|---|

| Column | A capillary column such as a DB-1MS is often used for separation. | nih.gov |

| Carrier Gas | Helium is a common carrier gas. | jove.com |

| Oven Temperature Program | A temperature ramp, for example, from 50°C to 285°C at 15°C/min, is used to elute the compounds. | jove.com |

| Ionization Mode | Electron Impact (EI) or Chemical Ionization (CI) can be used. CI is a "softer" technique that can preserve the molecular ion. | nih.govmdpi.com |

| Detection Mode | Full scan to identify all ions or Multiple Reaction Monitoring (MRM) for high sensitivity and specificity of the deuterated compound. | nih.govmdpi.com |

The table below details the properties of Hexadecanoic-d31 acid.

Table 2: Properties of Hexadecanoic-d31 Acid

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₁₆HD₃₁O₂ | caymanchem.com |

| Molecular Weight | 287.61 g/mol | nih.gov |

| CAS Number | 39756-30-4 | caymanchem.comnih.gov |

| Isotopic Purity | Typically ≥98% atom % D | fbreagents.comisotope.comcdnisotopes.com |

| Synonyms | Palmitic acid-d31, C16:0-d31, Hexadecylic Acid-d31 | caymanchem.comfbreagents.comcdnisotopes.com |

Compound Index

Applications in Metabolic Pathway Elucidation

Tracing Lipid Metabolism and Dynamics in Biological Systems

By introducing Hexadecanoic-d31 acid into a biological system, researchers can follow its journey, providing insights into the synthesis, breakdown, and storage of lipids.

Hexadecanoic-d31 acid is an effective tracer for monitoring the synthesis of neutral lipids, such as triglycerides and diglycerides. researchgate.net When supplied to cells or organisms, it is incorporated into these storage lipids through the normal enzymatic machinery.

One study developed a method to measure the incorporation of exogenous fatty acids into the heart's lipids using deuterium-labelled palmitate. nih.gov In isolated working rat hearts, the addition of D31-palmitate led to a dose-dependent incorporation into triglycerides and diglycerides, following saturation kinetics. nih.gov This demonstrates its utility in tracing the flux of fatty acids into myocardial lipid stores. Mass spectrometric analysis can then differentiate between pre-existing lipids and those newly synthesized from the deuterated precursor. This selective incorporation provides valuable information on the compartmentalization of fatty acid metabolism and the relative rates of lipid synthesis.

Key Finding: The incorporation of D31-palmitate into triglycerides and diglycerides suggests saturation kinetics, while its presence in the nonesterified fatty acid pool of the tissue was linearly related to its concentration in the perfusate. nih.gov No significant incorporation was detected in cholesterol esters or monoglycerides (B3428702) in the same study. nih.gov

While Hexadecanoic-d31 acid is itself a pre-formed fatty acid, it plays a crucial role as an internal standard in methods designed to quantify de novo fatty acid synthesis (the creation of fatty acids from non-fatty acid precursors). nih.govcaymanchem.com In these experiments, a simple tracer like deuterium (B1214612) oxide (heavy water) is administered, and the deuterium atoms are incorporated into newly synthesized fatty acids.

A detailed protocol for analyzing total fatty acid de novo synthesis in brown adipose tissue uses Hexadecanoic-d31 acid as an internal standard added during the lipid extraction phase. nih.govjove.com This allows for precise quantification of the newly synthesized, deuterium-labeled fatty acids (like palmitate) by gas chromatography-mass spectrometry (GC-MS). nih.govnih.gov This method is advantageous because it measures the output of the fatty acid synthase enzyme regardless of the initial carbon source (e.g., glucose). nih.govnih.gov The use of Hexadecanoic-d31 acid ensures accuracy in the final calculations of synthesis rates. nih.gov

Table 1: Role of Hexadecanoic-d31 Acid in De Novo Synthesis Analysis

| Step | Action | Purpose of Hexadecanoic-d31 Acid |

|---|---|---|

| Sample Preparation | A precise amount of Hexadecanoic-d31 acid (e.g., 1 µL/mg of 10 mM solution) is added to the tissue sample before lipid extraction. nih.govjove.com | Serves as an internal fatty acid standard for the subsequent analytical steps. nih.gov |

| Lipid Extraction | Lipids, including the internal standard and newly synthesized deuterated fatty acids, are extracted from the tissue using a chloroform/methanol (B129727)/water solvent system. nih.govjove.com | Ensures that any sample loss during extraction and processing can be corrected for. |

| GC-MS Analysis | The extracted lipids are converted to fatty acid methyl esters (FAMEs) and analyzed by GC-MS to determine the abundance of different fatty acid isotopologues. nih.govjove.com | Allows for accurate quantification of the endogenously synthesized fatty acids relative to the known amount of the added internal standard. nih.gov |

Hexadecanoic-d31 acid provides a robust alternative to traditional carbon-13 (¹³C) labeled tracers for measuring fatty acid oxidation. nih.govresearchgate.net When a fatty acid is oxidized (burned for energy), the deuterium atoms from the tracer are released as deuterated water, which mixes with the body's water pool and can be measured in urine or plasma. researchgate.neteurisotop.com This offers a significant advantage over ¹³C methods, which require frequent breath sample collection and complex corrections for isotope exchange in metabolic cycles. nih.govresearchgate.net

Validation studies directly comparing d31-palmitate with [1-¹³C]palmitate during exercise have demonstrated the effectiveness of the deuterated tracer. nih.gov

Table 2: Comparison of Deuterated vs. Carbon-13 Palmitate Tracers for Oxidation Studies

| Tracer | Method of Detection | Key Findings | Correlation |

|---|---|---|---|

| d31-palmitate | Deuterium enrichment in urine. nih.gov | Cumulative recovery at 9 hours was 10.6 ± 3%. nih.gov | Uncorrected d31-palmitate and acetate-corrected [1-¹³C]palmitate results were highly correlated (y=0.96x + 0; P <0.0001). nih.gov |

| [1-¹³C]palmitate | ¹³CO₂ in expired breath. nih.gov | Cumulative recovery at 9 hours was 5.6 ± 2%. Requires correction using labeled acetate. nih.gov | N/A |

These findings validate that d31-palmitate can be effectively used to measure fatty acid oxidation, particularly in outpatient or free-living settings where breath collection is impractical. nih.gov

Exploration of Protein Acylation Processes

Protein acylation is a crucial post-translational modification where fatty acids are attached to proteins, influencing their structure, localization, and function. frontiersin.org Palmitoylation, the attachment of a 16-carbon fatty acid like palmitic acid, is a common form of acylation that plays a significant role in anchoring proteins to cellular membranes and modulating signaling pathways. caymanchem.combiomol.comcaymanchem.com Hexadecanoic-d31 acid is an essential tool for studying the dynamics of this process.

By supplying cells with Hexadecanoic-d31 acid, researchers can trace its incorporation into specific proteins, thereby identifying which proteins undergo palmitoylation and at what rate. This technique provides insights into the substrate specificity of the enzymes responsible for adding and removing the fatty acyl groups. frontiersin.orgrsc.org

Recent research has highlighted the complexity and specificity of protein fatty acylation. Untargeted approaches have revealed that the type of fatty acid attached can vary depending on the amino acid residue being modified. nih.gov For instance, a study in Caenorhabditis elegans demonstrated that while cysteine residues (S-acylation) were predominantly acylated with a branched-chain fatty acid, N-terminal glycine (B1666218) residues were almost exclusively modified with the straight-chain myristic acid. nih.gov Serine residues, in contrast, showed more promiscuous acylation with a broader range of fatty acids. nih.gov

The use of clickable alkyne probes for different types of fatty acids has further expanded the ability to profile acylated proteins on a global scale. nih.gov These studies have uncovered hundreds of S-acylated proteins and hydroxylamine-resistant N- or O-acylated proteins, revealing that some proteins are specifically labeled by either branched-chain or straight-chain fatty acids, demonstrating a high degree of specificity at the protein level. nih.gov

Table 1: Examples of Protein Acylation Specificity

| Acylation Type | Predominant Fatty Acid Attached | Target Amino Acid Example |

| S-acylation | 15-methylhexadecanoic acid (iso-C17:0) | Cysteine |

| N-acylation | Myristic acid (C14:0) | N-terminal Glycine |

| O-acylation | Broad range, including eicosapentaenoic acid | Serine |

| Lysine Acylation | Monomethyl branched-chain fatty acids | Lysine |

This table is based on findings in C. elegans and illustrates the principle of fatty acid acylation specificity. nih.gov

Table 2: Research Findings on Protein Palmitoylation

| Research Focus | Key Finding | Significance |

| Protein Trafficking | Palmitoylation of H-Ras and N-Ras is necessary for their localization to the plasma membrane. nih.gov | Demonstrates the role of acylation in directing proteins to their correct cellular location. |

| Protein Stability | Palmitoylated IFNGR1 is sorted to lysosomes for degradation. nih.gov | Shows that acylation can act as a signal for protein turnover. |

| Enzyme Regulation | Palmitoylation of acyl-protein thioesterases (APTs) is critical for their proper localization and function in depalmitoylating other proteins like Ras. frontiersin.org | Reveals a cycle of acylation and deacylation that regulates protein function. |

| Substrate Specificity | A method using hydroxylamine (B1172632) treatment and mass spectrometry allows for the quantification of different acyl-CoAs and their corresponding S-acylated proteins. rsc.org | Provides a direct correlation between the available pool of fatty acyl-CoAs and the resulting protein acylation profile. |

The exploration of protein acylation using tracers like Hexadecanoic-d31 acid is crucial for understanding the fundamental cellular processes that govern protein function. These studies provide a foundation for investigating how dysregulation of protein lipidation contributes to various diseases. nih.gov

Role As an Analytical Standard in Quantitative Biological Studies

Internal Standard in Mass Spectrometry-Based Platforms

The use of stable isotope-labeled internal standards, such as Hexadecanoic-d31 acid, is a cornerstone of modern quantitative mass spectrometry. ckisotopes.com This approach significantly enhances the precision and accuracy of measurements by correcting for variability introduced during sample preparation and analysis. lipidmaps.orgnih.gov

Application in Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling

Hexadecanoic-d31 acid is frequently employed as an internal standard in gas chromatography-mass spectrometry (GC-MS) for the comprehensive analysis of fatty acid profiles in biological samples. nih.govescholarship.org Due to their polarity and low volatility, fatty acids require derivatization to more volatile forms, such as fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters, prior to GC-MS analysis. nih.govmdpi.com The addition of a known quantity of Hexadecanoic-d31 acid at the beginning of the sample preparation process allows for the correction of any analyte loss that may occur during the multi-step procedures of extraction and derivatization. lipidmaps.orgnih.gov

In a typical workflow, a mixture of deuterated fatty acid standards, including Hexadecanoic-d31 acid, is added to the biological sample. nih.govlipidmaps.org The fatty acids are then extracted and derivatized. During GC-MS analysis, the instrument is often operated in selected ion monitoring (SIM) mode, where specific ions characteristic of the analyte and the internal standard are monitored. mdpi.comnih.gov This targeted approach enhances sensitivity and selectivity. chromatographyonline.com For instance, when analyzing PFB esters using negative chemical ionization (NCI), the distinct mass-to-charge ratios of the deuterated and non-deuterated fatty acids allow for their simultaneous detection and quantification. nih.govescholarship.org

The following table provides an example of deuterated fatty acids used as internal standards in GC-MS analysis for fatty acid profiling.

| Internal Standard | Abbreviation |

| Lauric Acid (d3) | 12:0 |

| Myristic Acid (d3) | 14:0 |

| Pentadecanoic Acid (d3) | 15:0 |

| Palmitic Acid (d31) | 16:0 |

| Heptadecanoic Acid (d3) | 17:0 |

| Stearic Acid (d3) | 18:0 |

| Oleic Acid (d2) | 18:1 |

| Arachidic Acid (d3) | 20:0 |

| Arachidonic Acid (d8) | 20:4 |

| Eicosapentaenoic Acid (d5) | 20:5 |

| Behenic Acid (d3) | 22:0 |

| Docosahexaenoic Acid (d5) | 22:6 |

| Data sourced from a standard protocol for fatty acid analysis by GC-MS. lipidmaps.org |

Integration into Liquid Chromatography-Mass Spectrometry (LC-MS) Protocols

Hexadecanoic-d31 acid is also integral to liquid chromatography-mass spectrometry (LC-MS) protocols for fatty acid analysis. sahmri.org.auembl.org LC-MS offers the advantage of analyzing free fatty acids directly without the need for derivatization, although derivatization can be used to enhance sensitivity. lcms.cznih.gov When coupled with tandem mass spectrometry (MS/MS), LC-MS provides high sensitivity and specificity for the quantification of individual fatty acids in complex mixtures. sahmri.org.aunih.gov

In LC-MS-based methods, Hexadecanoic-d31 acid is added to the sample as an internal standard. sahmri.org.aunih.gov The separation of fatty acids is typically achieved using reverse-phase chromatography. nih.gov The use of a deuterated standard like Hexadecanoic-d31 acid is crucial for correcting matrix effects, which are a common source of quantitative inaccuracy in LC-MS analysis of biological samples. sahmri.org.aunih.gov The co-elution of the analyte and the internal standard ensures that they experience similar ionization suppression or enhancement, allowing for reliable quantification. ckisotopes.com

A study developing a method for analyzing polyunsaturated free fatty acids from dried blood spots utilized deuterated internal standards for quantification by LC-MS/MS, highlighting the importance of this approach for sensitive and precise measurements. sahmri.org.aunih.gov

Enhancing Quantification Accuracy through Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision in quantitative analysis. bohrium.comfda.govgoogle.com The fundamental principle of IDMS lies in the addition of a known amount of an isotopically labeled version of the analyte (the internal standard, such as Hexadecanoic-d31 acid) to the sample. ckisotopes.combohrium.com The analyte concentration is then determined by measuring the ratio of the signal from the naturally occurring analyte to that of the isotopically labeled standard. fda.gov

This method is considered a definitive measurement method because the quantification is based on the ratio of two measurements, which is inherently more precise than a single absolute measurement. fda.gov The use of Hexadecanoic-d31 acid in IDMS effectively compensates for losses during sample preparation and variations in instrument response, as both the analyte and the standard are affected proportionally. lipidmaps.orgnih.govbohrium.com The accuracy of IDMS is particularly valuable in clinical chemistry and metabolic research where precise quantification is essential. ckisotopes.comgoogle.com

Standardization in Complex Biological Matrices

The analysis of fatty acids in complex biological matrices such as blood, plasma, and tissues presents significant analytical challenges due to the presence of numerous interfering substances. lipidmaps.orgnih.gov Hexadecanoic-d31 acid plays a vital role in standardizing these analyses, ensuring reliable and reproducible results. nih.govscioninstruments.com

Development of Methods for Fatty Acid Analysis in Blood Samples

Hexadecanoic-d31 acid is a key component in validated methods for the analysis of fatty acids in blood samples, including plasma and dried blood spots. sahmri.org.aunih.govuniversiteitleiden.nl For total fatty acid analysis in plasma, a hydrolysis step is often required to release fatty acids from their esterified forms in lipids. universiteitleiden.nl A mixture of deuterated internal standards, including Hexadecanoic-d31 acid, is added to the plasma sample before extraction and analysis by GC-MS or LC-MS/MS. nih.govsahmri.org.aunih.gov

For instance, a validated LC-MS/MS method for quantifying polyunsaturated free fatty acids in dried blood spots uses deuterated internal standards to ensure accuracy and precision. sahmri.org.aunih.gov This approach allows for sensitive and reliable measurement of biologically important fatty acids from a small sample volume. sahmri.org.aunih.gov The use of Hexadecanoic-d31 acid helps to correct for variability in extraction efficiency and matrix effects, which is crucial when dealing with the complexity of blood samples. sahmri.org.aunih.gov

The following table shows an example of internal standards used for the quantitative analysis of fatty acids in blood plasma by GC-MS.

| Internal Standard | Concentration |

| Decanoic acid-d19 | 1 µg/mL |

| Palmitic acid-d31 | 1 µg/mL |

| Arachidonic acid-d8 | 1 µg/mL |

| Data sourced from a method for GC-MS analysis of fatty acids in blood samples. universiteitleiden.nl |

Utility in Untargeted Metabolomic Studies (e.g., Zebrafish Larvae Models)

Hexadecanoic-d31 acid is also utilized in untargeted metabolomics studies to aid in quality control and to provide a reference point for data normalization. researchgate.netnih.gov In these studies, which aim to measure as many metabolites as possible in a biological sample, the inclusion of internal standards is crucial for assessing the reproducibility and performance of the analytical platform. nih.gov

Zebrafish larvae have emerged as a powerful model organism in various fields, including toxicology and disease research. frontiersin.orgnih.gov Untargeted metabolomic analysis of zebrafish larvae can provide valuable insights into metabolic pathways affected by genetic mutations or environmental exposures. frontiersin.orgnih.gov In a study comparing different extraction methods for untargeted metabolomics of zebrafish larvae, a spike-in solution containing Hexadecanoic-d31 acid was used to evaluate the extraction efficiency of lipophilic compounds. researchgate.netnih.govresearchgate.net The results showed that one-phase extraction methods were more efficient in recovering Hexadecanoic-d31 acid compared to two-phase methods, demonstrating its utility in method development and validation for metabolomics. nih.gov

The following table illustrates the composition of a spike-in solution used for method evaluation in untargeted metabolomics of zebrafish larvae.

| Compound | Concentration |

| Tryptophan-d5 | 25 µg/mL |

| This compound | 1 mg/mL |

| Glucose-d7 | 50 µg/mL |

| Data sourced from a study on extraction methods for untargeted metabolomics in zebrafish larvae. researchgate.netresearchgate.net |

Optimization of Targeted Fatty Acid Mass Spectrometry (FAMS) Methods

Hexadecanoic-d31 acid plays a critical role as an internal standard in the optimization and application of targeted Fatty Acid Mass Spectrometry (FAMS) methods. These methods are designed for the precise quantification of free fatty acids (FFAs) in various biological and pharmaceutical matrices. Its isotopic purity and chemical similarity to its non-deuterated analog, palmitic acid, make it an ideal tool for correcting for variability during sample preparation and analysis. caymanchem.com

A key application is in the monitoring of polysorbate degradation in biopharmaceutical formulations. Polysorbates are surfactants used to stabilize proteins, but they can hydrolyze, releasing FFAs that may form particles and compromise the product's quality. nih.govresearchgate.net A validated FAMS method has been developed to quantify these FFA degradation products. nih.gov In this workflow, Hexadecanoic-d31 acid is a component of the internal standard stock solution used for the quantification of lauric, myristic, palmitic, stearic, and oleic acids. researchgate.netmdpi.com The use of a deuterated standard like Hexadecanoic-d31 acid is crucial for accurate quantification via isotope dilution mass spectrometry, a technique that provides high precision and accuracy by normalizing the analyte's signal to that of the known concentration of the isotopically labeled standard. researchgate.net

The FAMS method is robust, suitable for a wide range of products and protein concentrations, and can be automated for high-throughput analysis. nih.govresearchgate.net The chromatographic separation of the fatty acids is typically achieved using reverse-phase liquid chromatography coupled to a mass spectrometer operating in negative ion mode. mdpi.comnih.gov

Table 1: Example Gradient for Chromatographic Separation of Free Fatty Acids (FFAs) in FAMS

| Time (min) | Flow Rate (mL/min) | Mobile Phase A (%) | Mobile Phase B (%) |

|---|---|---|---|

| Initial | 0.4 | 35 | 65 |

| 5.0 | 0.4 | 35 | 65 |

| 5.1 | 0.4 | 0 | 100 |

| 7.0 | 0.4 | 0 | 100 |

| 7.1 | 0.4 | 35 | 65 |

| 10.0 | 0.4 | 35 | 65 |

Data sourced from a validated FAMS method. mdpi.com Mobile Phase A: 20 mM ammonium (B1175870) acetate; Mobile Phase B: Methanol (B129727). The column is maintained at 60 °C.

Beyond pharmaceutical quality control, Hexadecanoic-d31 acid is also employed in metabolic research. For instance, in studies of de novo lipogenesis (the synthesis of fatty acids) in brown adipose tissue, Hexadecanoic-d31 acid is added to tissue samples as an internal standard before lipid extraction. swun.edu.cn This allows for the accurate quantification of newly synthesized fatty acids by gas chromatography-mass spectrometry (GC-MS), providing a clearer picture of metabolic flux. swun.edu.cn The use of stable isotope-labeled internal standards is a cornerstone of targeted metabolomic profiling, enabling reliable quantification of fatty acids as potential biomarkers in various physiological and pathological states. nih.gov

Advanced Spectroscopic and Imaging Applications

Utilization as Deuterium-Based Vibrational Probes for Lipid Tracking

The replacement of hydrogen atoms with deuterium (B1214612) in hexadecanoic acid creates a distinct spectroscopic marker. The C-D stretching vibrations appear in a spectral region (around 2100-2250 cm⁻¹) that is free from the interference of endogenous C-H bonds naturally present in biological samples. chemrxiv.orgpsu.edu This "cell-silent" window enables clear and unambiguous detection of the deuterated acid, making it an excellent tracer for lipid metabolism and transport. psu.edu

Fourier Transform Infrared (FT-IR) Spectroscopy for Characterizing Deuterated Fatty Acids

Fourier Transform Infrared (FT-IR) spectroscopy is a key technique for investigating the molecular organization of lipids. By incorporating Hexadecanoic-d31 acid into model systems, researchers can directly and simultaneously monitor both the lipid chains and their headgroups. acs.orgresearchgate.net The frequencies of the CD₂ stretching and bending (scissoring) modes are sensitive to the conformational order and packing of the fatty acid chains. For instance, splitting of the CD₂ scissoring mode into two distinct bands is indicative of tightly packed chains in an orthorhombic subcell structure, a highly ordered phase. acs.orgresearchgate.net

In studies of model stratum corneum (SC), the lipid barrier of the skin, FT-IR analysis of Hexadecanoic-d31 acid mixed with ceramides (B1148491) and cholesterol has revealed the existence of separate, conformationally ordered domains of fatty acids and ceramides at physiological temperatures. researchgate.net The thermotropic response, or the change in the spectra with temperature, of the CD₂ modes provides detailed insights into phase transitions and the onset of conformational disorder within the lipid matrix. acs.org For example, a sudden increase in the frequency of the CD₂ asymmetric stretching mode signifies a transition from a tightly packed, all-trans chain state to a more disordered, liquid-crystalline phase. acs.orgresearchgate.net

The following table summarizes key FT-IR vibrational modes of Hexadecanoic-d31 acid and their structural interpretations in lipid systems.

| Vibrational Mode | Wavenumber (cm⁻¹) | Structural Interpretation |

| CD₂ Asymmetric Stretch | ~2193 | Indicates tightly packed, all-trans chains (lower frequency) or conformational disorder (higher frequency). acs.org |

| CD₂ Symmetric Stretch | ~2090 | Sensitive to conformational order of the lipid chains. researchgate.net |

| CD₂ Bending (Scissoring) | Not specified | Splitting of this mode indicates orthorhombic chain packing. acs.orgresearchgate.net |

| C=O Stretch | ~1700 | Sensitive to hydrogen bonding interactions of the carboxyl headgroup. acs.org |

Application in Infrared Photothermal Microscopy for Live Cell Lipid Studies

Infrared photothermal microscopy (IPM), including mid-infrared photothermal (MIP) microscopy, is a state-of-the-art technique for chemical imaging with high sensitivity and spatial resolution. chemrxiv.orgpsu.edu This method utilizes a pump-probe strategy, where an infrared (IR) laser excites the specific vibrational modes of a molecule, and a second, visible laser probes the resulting photothermal effect. psu.edu

Hexadecanoic-d31 acid is an ideal probe for live-cell MIP imaging. chemrxiv.orgnih.gov When cells are treated with this deuterated fatty acid, it is incorporated into cellular structures like lipid droplets. nih.gov By tuning the IR laser to the C-D stretching frequency (~2100 cm⁻¹), researchers can map the distribution of the exogenous fatty acid within the cell, separate from the intrinsic lipid content which is imaged at the C-H stretching frequency. chemrxiv.org This has been used to visualize lipid translocation and metabolism in various cell types, including cancer cells and adipocytes. chemrxiv.orgqmul.ac.uk

Furthermore, MIP microscopy can track the metabolic conversion of Hexadecanoic-d31 acid. For example, the desaturation of the fatty acid, a crucial metabolic process, results in the formation of new unsaturated C-D bonds (D-C=C-D). These bonds have a unique vibrational peak (e.g., at 2246 cm⁻¹) distinct from the saturated C-D bonds, allowing for direct visualization of the desaturation reaction within living cells. psu.eduresearchgate.net This capability provides unprecedented insights into fatty acid metabolism and its role in cellular processes and disease. psu.eduresearchgate.net

Investigation of Interfacial Phenomena and Molecular Interactions

The behavior of fatty acids at interfaces, such as the boundary between air and water, is fundamental to many natural and industrial processes. Hexadecanoic-d31 acid is used in these studies to provide a clear spectroscopic signal, facilitating detailed analysis of monolayer structure and interactions using surface-sensitive techniques like Sum-Frequency Generation (SFG) spectroscopy and Infrared Reflection-Absorption Spectroscopy (IRRAS). chemrxiv.orgacs.org

Study of Carboxylate Headgroup Behavior in Monolayers at Aqueous Interfaces

When spread on an aqueous surface, hexadecanoic acid forms a monolayer with its polar carboxylate headgroup interacting with the water and its hydrophobic tail oriented towards the air. The behavior of this headgroup is highly dependent on the properties of the aqueous subphase, such as pH and ion content. nih.govcambridge.org

Vibrational sum frequency generation (vSFG) spectroscopy can selectively probe the vibrational modes of molecules at an interface. Studies on Hexadecanoic-d31 acid monolayers have shown that at neutral pH, the headgroup is mostly protonated (-COOH). researchgate.net As the pH of the subphase increases, the headgroup deprotonates to form a carboxylate anion (-COO⁻), which can be observed through the disappearance of the C=O stretching mode (~1720 cm⁻¹) and the appearance of COO⁻ stretching modes (~1410 cm⁻¹). cambridge.org

The presence of cations in the subphase, such as Na⁺, K⁺, Mg²⁺, and Ca²⁺, significantly influences the headgroup. nih.govresearchgate.net These ions can bind to the deprotonated carboxylate groups, forming ion pairs that stabilize the monolayer, especially at high pH where it would otherwise dissolve. nih.gov The binding affinity differs between ions; for instance, Ca²⁺ has a greater impact on the interfacial water structure compared to Mg²⁺, indicating stronger binding to the carboxylate group. researchgate.netrsc.org This interaction alters the charge at the interface and the ordering of the water molecules beneath the monolayer. researchgate.net

| Condition | Headgroup State | Key Spectral Features (vSFG/IRRAS) |

| Neutral pH (~6) | Mostly protonated (-COOH) | C=O stretch present (~1720 cm⁻¹). cambridge.org |

| High pH (~11) | Deprotonated (-COO⁻) | C=O stretch disappears; COO⁻ symmetric stretch appears (~1410 cm⁻¹). nih.govcambridge.org |

| High pH with Divalent Cations (e.g., Ca²⁺, Mg²⁺) | Ion-bound carboxylate (COO⁻---M²⁺) | Monolayer is stabilized; specific shifts in COO⁻ modes indicate complexation. nih.govrsc.org |

Analysis of Co-adsorption Mechanisms at Air-Water Interfaces

Hexadecanoic-d31 acid monolayers also serve as a model for studying how insoluble organic films at interfaces can interact with and recruit other molecules from the aqueous bulk. This process, known as co-adsorption, is crucial in environmental contexts like the sea surface microlayer. chemrxiv.orgosu.edu

Research using IRRAS has demonstrated that anionic polysaccharides, such as alginate, can co-adsorb to a Hexadecanoic-d31 acid monolayer. chemrxiv.org This co-adsorption is not strong in the presence of monovalent cations like Na⁺. However, the presence of divalent cations like Ca²⁺ facilitates a strong interaction, acting as a "cationic bridge" between the negatively charged carboxylate headgroups of the fatty acid and the carboxylate moieties of the polysaccharide. chemrxiv.org This bridging mechanism effectively anchors the polysaccharide to the interfacial monolayer. chemrxiv.org

Similarly, studies involving mixed monolayers have investigated the competitive adsorption between different surfactants. In one experiment, when oleic acid was introduced to an aqueous surface with a pre-existing monolayer of Hexadecanoic-d31 acid, the oleic acid preferentially replaced the deuterated palmitic acid at the interface. osu.edu This indicates that the relative solubility and surface activity of different species govern the final composition of the interfacial film. osu.edu Such studies are vital for understanding the dynamic nature of surfaces on atmospheric aerosols. osu.edu

Methodological Considerations in Isotope Tracing and Analytical Studies

Comparison of Isotope Ratio Mass Spectrometry Techniques

The accurate measurement of deuterium (B1214612) enrichment is fundamental to studies utilizing Hexadecanoic-d31 acid. Continuous-flow isotope ratio mass spectrometry (CF-IRMS) is a key technique for these measurements, and within this, two primary methods are employed: continuous-flow equilibration and high-temperature conversion. nih.gov

Continuous-Flow Equilibration versus High-Temperature Conversion for Deuterium and Oxygen Enrichment Measurements

Continuous-flow equilibration and high-temperature conversion (HTC) are two techniques used with CF-IRMS to measure deuterium (²H) and oxygen-18 (¹⁸O) enrichment in biological fluids. nih.gov In a study comparing these two methods for determining the oxidation of d31-palmitic acid, both techniques demonstrated linearity and accuracy for measuring enriched water and urine samples. nih.gov

The equilibration method involves the equilibration of a water sample with a reference gas of known isotopic composition. In contrast, the high-temperature conversion method, also known as pyrolysis, involves the reduction of water to hydrogen gas at high temperatures. nih.govnih.gov While both methods can be used for deuterium analysis, the HTC technique often utilizes a glassy carbon reactor for pyrolysis. nih.gov An alternative approach for deuterium analysis involves using chromium instead of glassy carbon, which operates at lower temperatures. researchgate.net

Impact on Physiological Data Interpretation from Tracer Studies

The choice between continuous-flow equilibration and high-temperature conversion can have implications for the final physiological data. However, a study directly comparing the two methods for assessing d31-palmitic acid oxidation found no significant difference in the calculated palmitic acid oxidation rates. nih.gov The total body water (TBW) volumes calculated from ¹⁸O enrichments measured by both methods were also not significantly different. nih.gov

This suggests that while the practical aspects of carrying out the analyses might differ, with CF-HTC often being considered more practical, both methods can yield similar and reliable physiological data when properly calibrated and executed. nih.gov The ultimate goal of these tracer studies is to gain insights into metabolic processes, and the accuracy of these interpretations relies on the precision of the underlying analytical measurements. physoc.orgthe-innovation.org

Sample Preparation and Extraction Protocols for Deuterated Lipids from Biological Samples

The journey from a biological sample to an analyzable lipid extract is a critical phase in lipidomics research. The wide structural diversity of lipids necessitates carefully optimized extraction protocols to ensure representative recovery across different lipid classes. nih.govnih.gov

Optimized Lipid Extraction from Various Tissues (e.g., Adipose Tissue)

The extraction of lipids, including deuterated fatty acids like Hexadecanoic-d31 acid, from complex biological matrices such as adipose tissue presents unique challenges due to the high abundance of triacylglycerols. lipidmaps.orgresearchgate.net Various lipid extraction methods have been developed, each with its own set of advantages and limitations. mdpi.com

Commonly used protocols include the Folch and Bligh and Dyer methods, which are based on chloroform/methanol (B129727) mixtures. nih.gov Alternative methods utilizing solvents like methyl tert-butyl ether (MTBE) and butanol-methanol (BUME) have also been developed. mdpi.com For adipose tissue, a modified Folch extraction using a chilled solution of methanol/chloroform has been shown to be effective. researchgate.net In some instances, a brief sonication of the tissue in methanolic HCl followed by extraction with isooctane (B107328) is employed. lipidmaps.org The choice of extraction method can significantly impact the types and quantities of lipids recovered, and therefore, the optimal method may be tissue-specific. murdoch.edu.au For instance, a study found that the Folch method was optimal for mouse pancreas, spleen, and brain, while other methods were favored for liver or intestine. researchgate.net

Table 1: Comparison of Lipid Extraction Methods for Adipose Tissue

| Extraction Method | Key Solvents | General Principle | Advantages | Disadvantages |

| Folch | Chloroform, Methanol | Two-phase liquid-liquid extraction to separate lipids from non-lipid components. nih.gov | Well-established, good recovery of a broad range of lipids. nih.gov | Use of chloroform, which is a hazardous solvent. |

| Bligh and Dyer | Chloroform, Methanol | A modification of the Folch method, using a lower solvent-to-sample ratio. lipidmaps.org | Requires less solvent than the Folch method. | Still uses chloroform. |

| MTBE | Methyl tert-butyl ether, Methanol | A less toxic alternative to chloroform-based methods. mdpi.com | Safer solvent profile. | High volatility of MTBE can affect reproducibility. mdpi.com |

| Hexane/Isopropanol | Hexane, Isopropanol | Another alternative to chloroform-based extractions. | Less toxic than chloroform. | May have lower recovery for certain lipid classes compared to Folch. mdpi.com |

This table provides a general overview. The optimal method depends on the specific research question and tissue type.

Derivatization Techniques for Enhanced Analytical Sensitivity (e.g., Pentafluorobenzyl Bromide)

The analysis of fatty acids by gas chromatography (GC) is often complicated by their polarity and low volatility. nih.gov To overcome these issues, derivatization is employed to convert the polar carboxyl groups into more volatile, non-polar derivatives. nih.govrestek.com

One widely used derivatization reagent is pentafluorobenzyl bromide (PFBBr). nih.govsigmaaldrich.com This reagent reacts with carboxylic acids to form pentafluorobenzyl esters, which are highly sensitive to detection by electron capture negative ionization (ECNI) mass spectrometry. universiteitleiden.nl This method provides excellent sensitivity for the quantification of fatty acids, including deuterated ones, in biological samples. nih.gov The derivatization process with PFBBr is typically carried out at room temperature or with gentle heating. nih.govuniversiteitleiden.nl Other common derivatization methods include the formation of fatty acid methyl esters (FAMEs) using reagents like boron trifluoride-methanol (BF₃-methanol). mdpi.comsigmaaldrich.com

Table 2: Common Derivatization Reagents for Fatty Acid Analysis by GC-MS

| Derivatization Reagent | Derivative Formed | Key Features |

| Pentafluorobenzyl Bromide (PFBBr) | Pentafluorobenzyl (PFB) esters | High sensitivity with electron capture detection. nih.govnih.gov |

| Boron Trifluoride-Methanol (BF₃-Methanol) | Fatty Acid Methyl Esters (FAMEs) | A common and effective method for creating more volatile derivatives. sigmaaldrich.comnih.gov |

| (Trimethylsilyl)diazomethane (TMS-DM) | Fatty Acid Methyl Esters (FAMEs) | An alternative for methylation. nih.gov |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) esters | A silylation reagent that derivatizes carboxylic, hydroxyl, and amino groups. restek.com |

The choice of derivatization reagent depends on the analytical platform and the specific fatty acids being analyzed.

Importance of Isotopic Purity and Enrichment for Research Fidelity

In isotope tracing studies, the isotopic purity of the tracer, such as Hexadecanoic-d31 acid, and the accurate determination of its enrichment in biological samples are paramount for the fidelity of the research. nih.govmusechem.com

Isotopic purity refers to the proportion of the labeled isotope within the tracer compound. musechem.com High isotopic purity is crucial because it ensures that the observed metabolic changes are due to the tracer and not to contaminants or unlabeled species. musechem.comresearchgate.net The natural abundance of stable isotopes must also be accounted for in the analysis to distinguish between the experimentally introduced isotopes and those naturally present. nih.gov

Isotopic enrichment is the measure of the amount of the tracer that has been incorporated into a particular metabolite or pool. researchgate.net The accurate measurement of enrichment is essential for calculating metabolic fluxes and turnover rates. ckisotopes.comresearchgate.net The precision of the analytical method directly impacts the number of times a tracer can be diluted within a biological system before it becomes undetectable. cambridge.org Therefore, highly sensitive analytical techniques are crucial for studies involving low levels of enrichment.

The fidelity of research using Hexadecanoic-d31 acid is thus a direct function of the careful control and accurate measurement of its isotopic purity and enrichment throughout the experimental and analytical workflow.

Future Research Directions and Emerging Applications

Integration with Multi-Omics Approaches (e.g., Lipidomics, Metabolomics) for Systems Biology

The integration of stable isotope tracers like Hexadecanoic-d31 acid into multi-omics workflows is a significant step toward a systems-level understanding of biology. In lipidomics and metabolomics, this tracer allows for the dynamic tracking of fatty acid metabolism. When Hexadecanoic-d31 acid is introduced into a biological system, its journey can be monitored as it is incorporated into various lipid species and other metabolites.

This approach, known as stable isotope tracing, provides a dynamic dimension to metabolic studies, moving beyond static snapshots of metabolite concentrations. nih.gov Researchers can elucidate the flux through metabolic pathways, determining the rates of synthesis and turnover of individual lipids in different organs and conditions. nih.gov By combining this metabolic flux data with information from genomics, transcriptomics, and proteomics, a more holistic picture of cellular regulation and function emerges. This integrated multi-omics approach is crucial for understanding complex diseases where metabolic dysregulation is a key feature.

Applications of Hexadecanoic-d31 Acid in Multi-Omics Research

| Omics Field | Application of Hexadecanoic-d31 Acid | Contribution to Systems Biology |

|---|---|---|

| Lipidomics | Tracing de novo lipogenesis and fatty acid elongation. | Quantifies the contribution of specific fatty acids to the lipidome. |

| Metabolomics | Monitoring the fate of the carbon skeleton in interconnected metabolic pathways. | Elucidates pathway dynamics and metabolic reprogramming in disease. |

| Fluxomics | Serves as a tracer to calculate metabolic flux rates. | Provides quantitative data on the activity of metabolic pathways. |

Development of Novel Deuterated Probes for Specific Cellular and Biochemical Processes

There is a growing interest in the development of novel molecular probes for imaging and tracking specific cellular activities in real-time. Deuterated compounds, including fatty acids, are emerging as powerful tools in this area. The carbon-deuterium (C-D) bond possesses a unique vibrational frequency that appears in a "silent" region of the Raman spectrum of a cell (approximately 1900–2400 cm⁻¹), where there are no interfering signals from endogenous molecules. nih.gov

This property allows for the highly specific visualization of deuterated molecules within cells and tissues using techniques like stimulated Raman scattering (SRS) microscopy. Hexadecanoic-d31 acid can, therefore, be used as a bioorthogonal Raman probe to image fatty acid uptake, storage in lipid droplets, and metabolism without the need for bulky fluorescent tags that can alter the molecule's natural behavior. nih.govacs.org This enables the in-situ quantitative metabolic imaging of lipids, offering insights into the subcellular dynamics of fatty acid metabolism in response to various stimuli or in disease states. nih.gov

Potential Deuterated Probes Based on Fatty Acids

| Probe Type | Target Process | Principle of Detection | Potential Insights |

|---|---|---|---|

| Deuterated Saturated Fatty Acids (e.g., Hexadecanoic-d31 acid) | Fatty acid uptake and storage | Raman Microscopy (C-D bond vibration) | Dynamics of lipid droplet formation and turnover. |

| Site-Specifically Deuterated Unsaturated Fatty Acids | Lipid peroxidation | Mass Spectrometry or Raman Microscopy | Localization and extent of oxidative stress. |

| Deuterated Fatty Acid Precursors | Biosynthesis of complex lipids | Mass Spectrometry Imaging | Spatial distribution of lipid synthesis within tissues. |

Advancements in Quantitative Isotope Tracing Methodologies and Data Analysis

The utility of Hexadecanoic-d31 acid as a tracer is critically dependent on the analytical technologies used for its detection and quantification. Significant advancements in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy have greatly enhanced the precision and scope of stable isotope tracing studies. acs.orgnih.gov

High-resolution mass spectrometry allows for the accurate measurement of mass isotopomer distributions, which is the relative abundance of molecules with different numbers of isotopic labels. Tandem mass spectrometry (MS/MS) techniques can even pinpoint the location of the deuterium (B1214612) atoms within the molecule, providing detailed structural information. acs.orgnih.gov These analytical capabilities are essential for accurately tracing the metabolic fate of the fatty acid.

A major challenge in these studies is the analysis of the vast and complex datasets generated. nih.gov Consequently, there is a significant research effort focused on developing sophisticated computational tools and algorithms for flux analysis. nih.gov These tools help to model the data on known metabolic pathways and to calculate the rates of metabolic reactions, turning raw analytical data into meaningful biological knowledge. The use of deuterated internal standards, such as Hexadecanoic-d31 acid, is also crucial for achieving accurate and reproducible quantification in lipidomic analyses. researchgate.netyoutube.comcaymanchem.com

Methodological Advancements in Isotope Tracing

| Area of Advancement | Description | Impact on Research with Hexadecanoic-d31 Acid |

|---|---|---|

| High-Resolution Mass Spectrometry | Instruments like Orbitrap and FT-ICR-MS provide high mass accuracy and resolution. | Enables the separation of complex isotopic patterns and confident identification of labeled species. |

| Tandem Mass Spectrometry (MS/MS) | Allows for the fragmentation of ions to determine the position of isotopic labels. | Provides detailed structural information on how the fatty acid is metabolized and rearranged. |

| Computational Flux Analysis | Development of software and algorithms to model and interpret isotope labeling data. | Translates complex datasets into quantitative metabolic flux maps. |

| Raman Spectroscopy Imaging | Techniques like SRS microscopy enable visualization of deuterated molecules in live cells. | Allows for real-time tracking of fatty acid metabolism at the subcellular level. |

Q & A

Basic Research Questions

Q. How can Hexadecanoic-d31 acid be reliably identified and quantified in biological matrices using analytical techniques?

- Methodology : Gas chromatography-mass spectrometry (GC-MS) is a primary method for identifying deuterated fatty acids like Hexadecanoic-d31. The isotopic substitution (d31) provides a distinct mass spectral signature, enabling differentiation from non-deuterated analogs. For quantification, use internal standards with similar isotopic labeling and compare retention times and fragmentation patterns against reference libraries (e.g., NIST Chemistry WebBook) . Calibration curves should be constructed using spiked matrices to account for matrix effects.

Q. What biological roles or pathways involve Hexadecanoic acid, and how does its deuterated form (d31) enhance mechanistic studies?

- Methodology : Hexadecanoic acid (palmitic acid) is a key saturated fatty acid in lipid metabolism, membrane synthesis, and energy storage. The deuterated form (d31) serves as a stable isotope tracer in metabolic flux analysis, enabling precise tracking via techniques like LC-MS/MS. For example, in lipidomics, d31-labeled analogs minimize interference from endogenous compounds, improving signal specificity in studies of β-oxidation or lipid turnover .

Q. What safety protocols are critical when handling Hexadecanoic-d31 acid in laboratory settings?

- Methodology : While specific data for the deuterated form may be limited, standard protocols for fatty acids apply. Use chemical-resistant gloves (e.g., nitrile) and flame-retardant lab coats to prevent skin contact. Ensure proper ventilation to avoid inhalation of aerosols. Refer to safety data sheets (SDS) for non-deuterated analogs (e.g., Hexadecanoic acid) for hazard classifications (e.g., skin/eye irritation) and disposal guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of Hexadecanoic acid across studies (e.g., pro-inflammatory vs. anti-inflammatory effects)?

- Methodology : Discrepancies often arise from concentration-dependent effects or matrix interactions. For example, at high concentrations (>100 µM), Hexadecanoic acid may induce pro-inflammatory responses in cell models, while lower doses (<50 µM) show anti-inflammatory activity in Euphorbia milii extracts . Use dose-response experiments with standardized cell lines (e.g., RAW 264.7 macrophages) and include controls for lipid solubility and carrier solvents (e.g., DMSO vs. albumin-bound forms).

Q. What experimental designs are optimal for studying the isotopic effects of Hexadecanoic-d31 acid in polymer composites or material science applications?

- Methodology : In polymer research, deuterated fatty acids can alter crystallization kinetics or thermal stability. For instance, in polylactic acid (PLA) composites, use differential scanning calorimetry (DSC) and scanning electron microscopy (SEM) to compare domain formation between deuterated and non-deuterated analogs. Ensure consistent blending ratios (e.g., 4.4 g Hexadecanoic-d31 acid per 75 g PLA) and monitor phase separation under controlled temperature gradients .

Q. How do variations in Hexadecanoic acid content across biological samples (e.g., plant vs. animal sources) impact extraction and quantification workflows?

- Methodology : Extraction efficiency varies with source material. For plant tissues (e.g., Moringa oleifera), use Soxhlet extraction with hexane to isolate hexadecanoic acid, achieving yields up to 20.8% in methanol extracts . For animal-derived samples (e.g., goat milk), saponification followed by methylation improves recovery. Validate methods using spike-and-recovery experiments with Hexadecanoic-d31 acid to correct for losses during lipid hydrolysis .

Q. What advanced statistical approaches are recommended for analyzing fatty acid composition datasets involving Hexadecanoic-d31 acid?

- Methodology : Multivariate analysis (e.g., PCA or PLS-DA) can identify correlations between Hexadecanoic acid levels and biological outcomes. For example, in goat milk studies, breed-specific variations (15.48–40.02% Hexadecanoic acid) require ANOVA with post-hoc Tukey tests to assess significance. Normalize data using deuterated internal standards to reduce technical variability .

Methodological Best Practices

- Data Validation : Always include deuterated analogs (e.g., Hexadecanoic-d31) as internal standards in GC-MS workflows to correct for ion suppression or matrix effects .

- Contradiction Mitigation : Replicate experiments across independent labs using harmonized protocols (e.g., ISO/IEC 17025 guidelines) to address variability in biological activity reports .

- Ethical Reporting : Disclose isotopic purity (>98% for d31) and synthesis methods (e.g., catalytic deuteration) to ensure reproducibility in tracer studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.